3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that features a benzamide core with fluorophenoxy and pyrazolyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Attachment of the fluorophenoxy group: This step involves the reaction of a fluorophenol with a suitable halogenated precursor under basic conditions.
Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide using conventional heating techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring, but with different substituents.
3-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole: Similar in structure but with variations in the aromatic rings.
Uniqueness
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-17-5-7-18(8-6-17)27-19-4-1-3-16(15-19)20(25)22-10-13-26-14-12-24-11-2-9-23-24/h1-9,11,15H,10,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIJTKLKYYYCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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